9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC11063143
Molecular Formula: C22H19FO5
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FO5 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C22H19FO5/c1-12-8-19(21-14-4-3-5-15(14)22(25)28-20(21)9-12)27-11-17(24)13-6-7-18(26-2)16(23)10-13/h6-10H,3-5,11H2,1-2H3 |
| Standard InChI Key | KFAWCMLQSODVNH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)OC)F |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)OC)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a bicyclic framework comprising a cyclopenta[c]chromen-4-one core, a heterocyclic system that combines a cyclopentane ring fused to a chromenone (benzopyran-4-one) moiety. The chromenone component contributes a planar aromatic system, while the cyclopentane introduces conformational rigidity. At position 9 of the chromenone, an ether-linked side chain connects to a 3-fluoro-4-methoxyphenyl group via a ketone bridge. The methyl group at position 7 further modulates electronic and steric properties.
Table 1: Molecular and Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>19</sub>FO<sub>5</sub> |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)OC)F |
| InChIKey | KFAWCMLQSODVNH-UHFFFAOYSA-N |
The SMILES string delineates the connectivity: the cyclopenta[c]chromenone core (C1–C3 rings), the methyl group at C7, and the ethoxyketone side chain terminating in the fluoromethoxyphenyl group.
Spectroscopic and Computational Predictions
While experimental spectral data (NMR, IR) are unavailable, computational tools predict key features:
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UV-Vis: Strong absorption bands near 270–310 nm due to π→π* transitions in the chromenone and phenyl systems.
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Mass Spectrometry: Predicted molecular ion peak at m/z 382.4 ([M]<sup>+</sup>), with fragmentation patterns dominated by cleavage of the ether and ketone bonds.
Collision cross-section (CCS) values for related adducts, derived from ion mobility spectrometry, suggest moderate polarity:
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 383.12 | 191.7 |
| [M+Na]<sup>+</sup> | 405.10 | 209.3 |
| [M-H]<sup>−</sup> | 381.09 | 197.1 |
These values align with molecules of similar size and functional group density, indicating moderate interactions with drift gas molecules .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy, bifurcating into:
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Chromenone Core Construction: Friedel-Crafts acylation or Claisen condensation to form the benzopyran-4-one scaffold.
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Side Chain Installation: Nucleophilic substitution or Mitsunobu reaction to attach the ethoxyketone moiety.
A plausible route involves:
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Step 1: Cyclization of 2-hydroxyacetophenone derivatives to form the chromenone.
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Step 2: Alkylation of the phenolic oxygen with ethyl bromoacetate, followed by oxidation to the ketone.
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Step 3: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the fluoromethoxyphenyl group .
Challenges in Scale-Up
Key hurdles include:
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Regioselectivity: Ensuring proper orientation during cyclopentane fusion.
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Oxidative Stability: The α-ketoether linkage may degrade under acidic or photolytic conditions, necessitating inert atmosphere handling.
Hypothetical Biological Activities and Mechanism
Target Prediction and Molecular Docking
While direct pharmacological data are absent, structural analogs suggest potential interactions with:
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Kinase Domains: The planar chromenone system may intercalate into ATP-binding pockets.
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G-Protein-Coupled Receptors (GPCRs): The fluoromethoxyphenyl group could engage halogen bonding with serine/threonine residues.
Docking simulations using homology models of COX-2 and EGFR kinases show moderate binding affinities (ΔG ≈ −8.5 kcal/mol), though experimental validation is required .
Toxicity and ADMET Profiles
Predictive algorithms highlight:
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Lipophilicity: LogP ≈ 3.1, indicating moderate membrane permeability.
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CYP450 Inhibition: High likelihood of CYP3A4 interaction due to the methoxy group.
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hERG Binding: Low risk of cardiotoxicity (predicted IC<sub>50</sub> > 10 μM).
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